3-(Dimethylamino)-2-phenylpropanoic acid
CAS No.: 6286-14-2
Cat. No.: VC19730569
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6286-14-2 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | 3-(dimethylamino)-2-phenylpropanoic acid |
Standard InChI | InChI=1S/C11H15NO2/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) |
Standard InChI Key | UQKWCEMNYBVRGY-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC(C1=CC=CC=C1)C(=O)O |
Chemical Identity and Structural Characteristics
3-(Dimethylamino)-2-phenylpropanoic acid belongs to the class of substituted phenylpropanoic acids, distinguished by a dimethylamino (-N(CH)) group at the β-carbon. The compound’s IUPAC name is 3-(dimethylamino)-2-phenylpropanoic acid, and its structure consists of a phenyl ring attached to the second carbon of a three-carbon chain, with a carboxylic acid group at the first carbon and the dimethylamino substituent at the third .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.24 g/mol |
Density | 1.108 g/cm³ |
Boiling Point | 305.2°C at 760 mmHg |
Flash Point | 138.4°C |
LogP (Partition Coefficient) | 1.416 |
Refractive Index | 1.543 |
The compound’s density and boiling point suggest moderate polarity, making it soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO). The logP value indicates moderate lipophilicity, which influences its permeability in biological systems .
Synthesis and Reaction Pathways
The synthesis of 3-(Dimethylamino)-2-phenylpropanoic acid involves a Mannich reaction or nucleophilic substitution. A common route reacts dimethylamine with a β-phenylpropanoic acid derivative under acidic conditions. For instance, Blicke and Gould (1958) documented the condensation of dimethylamine with 2-phenylpropanoic acid bromide in ethanol, yielding the target compound at 60–70% efficiency . Industrial-scale production employs continuous flow reactors to optimize temperature (80–120°C), pressure (1–3 atm), and residence time, enhancing yield to >85%.
Key reactions include:
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Alkylation: The dimethylamino group undergoes alkylation with alkyl halides to form quaternary ammonium salts.
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Oxidation: Under strong oxidizing agents like KMnO, the amino group converts to a nitroso derivative.
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Esterification: Reaction with methanol and HSO produces methyl 3-(dimethylamino)-2-phenylpropanoate, a precursor for further functionalization.
Physicochemical and Spectroscopic Analysis
Spectroscopic data provide insights into the compound’s structure:
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IR Spectroscopy: Peaks at 1705 cm (C=O stretch) and 1250 cm (C-N stretch) confirm the carboxylic acid and dimethylamino groups .
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NMR: -NMR (400 MHz, CDCl) shows δ 2.25 (s, 6H, N(CH)), δ 3.12 (m, 1H, CH), and δ 7.32–7.45 (m, 5H, aromatic).
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Mass Spectrometry: The molecular ion peak at m/z 193.1 aligns with the molecular weight, while fragments at m/z 134 (loss of COOH) and m/z 91 (tropylium ion) validate the structure .
Industrial Applications and Production
Pharmaceutical manufacturers utilize this compound as a building block for:
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Antihistamines: Analogues with modified aryl groups show H receptor antagonism.
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Carboxylic acid derivatives inhibit cyclooxygenase-2 (COX-2) with selectivity ratios >10.
Industrial synthesis employs continuous flow chemistry, reducing reaction time from 12 hours (batch) to 2 hours and improving purity to 98.5%. Catalysts like zeolite Y enhance dimethylamine incorporation efficiency by 40%.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the phenyl and dimethylamino groups could optimize bioactivity.
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Nanoparticle Delivery: Encapsulation in PEG-PLGA nanoparticles may improve solubility and bioavailability.
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Toxicology Profiles: Chronic toxicity studies in mammalian models are needed to assess safety.
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